N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
Overview
Description
N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine: is a chemical compound with the molecular formula C28H28N2 and a molecular weight of 392.54 g/mol. It is known for its applications in various fields of scientific research, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl Chloride and Sodium Metal Reaction: One common method involves the reaction of benzyl chloride with sodium metal.
Copper-Catalyzed Reaction: Another method involves the reaction of benzyl chloride in the presence of copper as a catalyst.
Hydrogenation of Benzoin: This method involves the hydrogenation of benzoin in the presence of a nickel catalyst.
Industrial Production Methods: While specific industrial production methods for N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine are not widely documented, the above synthetic routes can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine can undergo oxidation reactions, often resulting in the formation of benzoic acid when reacted with strong oxidizing agents like chromium trioxide or permanganic acid.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, permanganic acid.
Catalysts: Copper, nickel.
Major Products:
Benzoic Acid: Formed during oxidation reactions.
Scientific Research Applications
Chemistry:
Chiral Solvent: Used as a chiral solvent in nuclear magnetic resonance (NMR) spectroscopy for the analysis of chiral carboxylic acids.
Catalysis: Acts as a ligand in various catalytic reactions, including the hydrogenation of imines and the polymerization of methyl methacrylate.
Biology and Medicine:
Enzyme Inhibition:
Industry:
Polymer Synthesis: Utilized in the synthesis of flame-retardant, high-density rigid polyurethane foams.
Mechanism of Action
The mechanism by which N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. It forms complexes with metal ions, facilitating various chemical reactions. For example, in the hydrogenation of imines, it forms a complex with zinc acetate, leading to high diastereoselectivity and excellent yields.
Comparison with Similar Compounds
- (1R,2R)-N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine
- (1S,2S)-N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine
Uniqueness: N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine is unique due to its specific chiral properties and its effectiveness as a ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.
Properties
IUPAC Name |
N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWNGJNPLRKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329871 | |
Record name | N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24431-19-4 | |
Record name | NSC167266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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